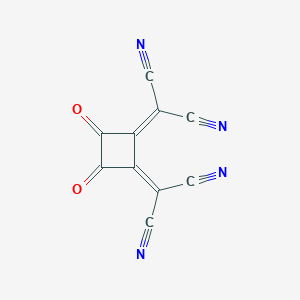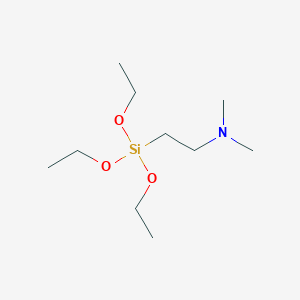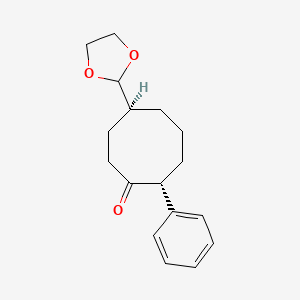
N,N,N',N'-Tetramethyl-P-(1-phenylethyl)phosphonic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide is a chemical compound with a unique structure that includes a phosphonic diamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide typically involves the reaction of phosphonic diamide precursors with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or water, and the reaction may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions may yield phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the phosphonic diamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic diamides. These products have various applications in different fields .
Scientific Research Applications
N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved include signal transduction and metabolic pathways, which are crucial for various biological processes .
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetramethyl-p-phenylenediamine
- N,N,N’,N’-Tetramethyl-P-vinylphosphonic diamide
- N,N,N’,N’-Tetramethyl-P-indol-1-ylphosphonic diamide
Uniqueness
N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .
Properties
CAS No. |
64394-07-6 |
|---|---|
Molecular Formula |
C12H21N2OP |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
N-[dimethylamino(1-phenylethyl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C12H21N2OP/c1-11(12-9-7-6-8-10-12)16(15,13(2)3)14(4)5/h6-11H,1-5H3 |
InChI Key |
AHAYRMCFBABNMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)P(=O)(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)




![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)
![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)




